molecular formula C10H21ClO4S B13524135 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride

6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride

Cat. No.: B13524135
M. Wt: 272.79 g/mol
InChI Key: AUJAZSHXGNCGPV-UHFFFAOYSA-N
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Description

6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hexane chain, which is further substituted with a 3-methoxypropoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-(3-methoxypropoxy)hexane. This can be achieved by reacting 6-bromohexane with 3-methoxypropanol in the presence of a base such as potassium carbonate.

    Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is done by reacting the prepared 6-(3-methoxypropoxy)hexane with chlorosulfonic acid (ClSO3H) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation: Large quantities of 6-bromohexane and 3-methoxypropanol are reacted in industrial reactors.

    Sulfonylation in Bulk: The sulfonylation step is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

    Sulfonamides: Formed by reacting with amines.

    Sulfonate Esters: Formed by reacting with alcohols.

    Sulfonothioates: Formed by reacting with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new sulfonyl derivative. This mechanism is common in substitution reactions involving sulfonyl chlorides.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group.

Uniqueness

6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is unique due to its specific structure, which includes a long hexane chain and a 3-methoxypropoxy group. This structure imparts distinct chemical properties and reactivity compared to simpler sulfonyl chlorides. Its unique structure makes it suitable for specific applications, particularly in the synthesis of complex organic molecules and modification of biomolecules.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

6-(3-methoxypropoxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-14-7-6-9-15-8-4-2-3-5-10-16(11,12)13/h2-10H2,1H3

InChI Key

AUJAZSHXGNCGPV-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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